molecular formula C29H27F3N6O B1192932 GZD824 CAS No. 1257628-77-5

GZD824

Cat. No.: B1192932
CAS No.: 1257628-77-5
M. Wt: 532.6 g/mol
InChI Key: TZKBVRDEOITLRB-UHFFFAOYSA-N
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Description

GZD824 (olverembatinib) is a third-generation, orally bioavailable multi-kinase inhibitor initially developed to target BCR-ABL1, including the T315I "gatekeeper" mutation responsible for resistance to earlier tyrosine kinase inhibitors (TKIs) like imatinib, nilotinib, and dasatinib . Its molecular formula is C₂₉H₂₇F₃N₆O (molecular weight: 532.56 g/mol), with 48.7% oral bioavailability and a plasma half-life of ~10.6 hours in preclinical models .

In chronic myeloid leukemia (CML), this compound demonstrated nanomolar potency (IC₅₀: 0.13–0.2 nM in K562 and Ku812 cells) and induced tumor regression in xenograft models expressing BCR-ABL(WT) or T315I mutants . It also suppresses pre-B acute lymphoblastic leukemia (pre-B ALL) by inhibiting SRC/STAT3 and PI3K/AKT pathways, with greater efficacy in Philadelphia chromosome-negative (Ph–) cases . In endometrial cancer, this compound inhibits proliferation and metastasis via ROR1/Wnt, EMT, and PI3K-AKT pathways, showing selectivity over normal cells (p = 0.030) . Additionally, it reverses liver fibrosis by deactivating hepatic stellate cells (aHSCs) through TCF21 upregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .

Industrial Production Methods

Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

HQP1351 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

HQP1351 has a wide range of scientific research applications, including:

Mechanism of Action

HQP1351 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in leukemic cells .

Comparison with Similar Compounds

Kinase Inhibition Profiles and Specificity

GZD824 distinguishes itself through its multi-kinase activity and unique binding modes. Key comparisons include:

Compound Primary Targets Key Differentiators References
This compound BCR-ABL, SRC, FGFR1-4, PDGFRα, FLT3, GCN2 Type II FGFR inhibitor; overcomes V561F/M gatekeeper mutations; inhibits GCN2/ATF4 pathway under amino acid stress.
Imatinib BCR-ABL, PDGFR, KIT Ineffective against T315I mutations; limited activity in Ph– pre-B ALL.
Ponatinib BCR-ABL, FGFR, VEGFR Type II FGFR inhibitor but associated with cardiovascular toxicity.
BGJ398/Pemigatinib FGFR1-3 Type I FGFR inhibitors; ineffective against V561F/M mutations.
DCC-2036 BCR-ABL, SRC Lower specificity for dual-target conformers (DTCCs vs. DNCCs) compared to this compound.
  • FGFR Inhibition : Unlike type I inhibitors (e.g., BGJ398, pemigatinib), this compound binds the DFG-out conformation of FGFR1, enabling activity against V561F/M mutants (IC₅₀: 12–55 nM) .
  • BCR-ABL Specificity: this compound binds both phosphorylated and non-phosphorylated BCR-ABL with Kd values of 0.32 nM (WT) and 0.71 nM (T315I), outperforming imatinib (Kd > 1,000 nM for T315I) .

Mutation Resistance Profiles

This compound overcomes clinically relevant mutations resistant to other TKIs:

Mutation This compound Activity Comparator Activity
BCR-ABL(T315I) IC₅₀: 0.71 nM (Kd) Ponatinib: IC₅₀ = 0.5 nM; Imatinib: No activity
FGFR1(V561F/M) IC₅₀: 12–55 nM BGJ398/Pemigatinib: IC₅₀ > 1,000 nM
Ph– pre-B ALL Reduces tumor load in xenografts Imatinib: No efficacy in Ph– models

Clinical Development Status

Compound Phase Indications
This compound Phase II (China), Phase Ib (USA) CML, pre-B ALL, solid tumors with FGFR mutations
Ponatinib Approved (FDA) CML, Ph+ ALL
Pemigatinib Approved (FDA) Cholangiocarcinoma with FGFR2 fusions

Biological Activity

GZD824 is a novel compound with significant biological activity, particularly in the context of cancer treatment. It has been identified as a potent inhibitor of various kinases, including BCR-ABL, and exhibits effects on multiple signaling pathways associated with cancer cell survival and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and relevant research findings.

This compound operates through several key mechanisms:

  • Inhibition of SRC Kinase and PI3K/AKT Pathways : this compound has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia (pre-B ALL) cells by inhibiting the SRC kinase and the PI3K/AKT signaling pathways. This inhibition leads to decreased expression of anti-apoptotic proteins such as BCL-XL and CCND1, while upregulating pro-apoptotic markers like CCKN1A .
  • Induction of Apoptosis : In studies involving pre-B ALL cell lines (NALM6 and SUPB15), this compound treatment resulted in increased apoptotic cell populations. Specifically, this compound induced apoptosis in primary pre-B ALL cells from patients, demonstrating its potential as a targeted therapy for this type of leukemia .
  • GCN2 Kinase Inhibition : Recent research indicates that this compound also inhibits the general control nonderepressible 2 (GCN2) kinase, which plays a crucial role in cellular adaptation to amino acid starvation. By inhibiting GCN2, this compound sensitizes cancer cells to stress conditions, enhancing its therapeutic potential .

Case Studies and Experimental Data

  • Pre-B ALL Cell Lines :
    • Cell Cycle Analysis : Treatment with this compound at concentrations of 500 nM and 3 μM altered the cell cycle distribution in NALM6 and SUPB15 cells, significantly increasing the proportion of cells in the G0/G1 phase .
    • Apoptosis Rates : In primary pre-B ALL samples from five patients, this compound treatment led to increased apoptosis rates across all samples, with greater efficacy observed in Philadelphia chromosome-negative (Ph-) cells compared to Ph+ cells .
  • GCN2 Pathway Studies :
    • In a study examining amino acid starvation responses, this compound was identified as a selective inhibitor of GCN2. It suppressed eIF2α phosphorylation and ATF4 induction during stress conditions, indicating its role in modulating cellular stress responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known inhibitors:

CompoundTarget KinasesMain ActionsNotable Effects
This compoundBCR-ABL, SRC, GCN2Inhibition of proliferation and induction of apoptosisEffective against pre-B ALL; sensitizes cells to stress
ImatinibBCR-ABLInhibition of BCR-ABL signalingStandard treatment for CML
NilotinibBCR-ABLPotent inhibition of BCR-ABL mutantsUsed for resistant CML cases
DasatinibBCR-ABL, SRCBroad-spectrum kinase inhibitionEffective against various leukemias

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess GZD824's efficacy in inhibiting pre-B ALL cell proliferation?

Use CCK-8 assays to measure cell viability after 24-hour treatment with varying concentrations (e.g., 0.1–3 µM) . Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis and cell cycle arrest (G0/G1 phase accumulation) . For primary cells, validate results across multiple patient-derived samples (Ph+ and Ph- subtypes) to account for heterogeneity .

Q. How does this compound selectively target leukemia cells while sparing normal B cells?

this compound induces apoptosis in pre-B ALL cells (e.g., NALM6, SUPB15) via SRC/STAT3 pathway inhibition but shows minimal toxicity in normal B cells. This selectivity is confirmed using primary normal B cells treated with 1 µM this compound, where Annexin V+ cells remain statistically unchanged . Mechanistically, this compound downregulates IRS1 and PI3K/AKT signaling in malignant cells, which are less dependent on survival pathways in normal B cells .

Q. What is the rationale for using patient-derived xenograft (PDX) models in this compound studies?

PDX models retain the genetic and phenotypic heterogeneity of original tumors, making them ideal for testing this compound’s efficacy in vivo. For example, Ph- pre-B ALL PDX models show significant tumor burden reduction post-GZD824 treatment, while Ph+ models exhibit resistance, highlighting subtype-specific responses . Ensure consistency by sourcing cells from spleen, peripheral blood, or bone marrow and validating engraftment rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between Ph- and Ph+ pre-B ALL subtypes?

Ph- cells (e.g., NALM6) are more sensitive to this compound (IC50 ~500 nM) due to stronger SRC/STAT3 pathway dependence, whereas Ph+ cells (e.g., SUPB15) rely on BCR-ABL signaling, which this compound weakly targets . To address this, perform phosphoproteomic profiling to map kinase inhibition spectra and use combination therapies (e.g., this compound + dasatinib) for Ph+ cases .

Q. Why does this compound exhibit dual effects on ATF4 expression under amino acid starvation stress?

At low concentrations (0.1 µM), this compound paradoxically activates GCN2 kinase, inducing ATF4, but inhibits GCN2 at higher doses (0.3–1 µM), blocking stress adaptation. Confirm this via in vitro kinase assays and immunoblotting for phospho-GCN2 (T899) and ATF4 levels . Use siRNA knockdown to validate GCN2-dependent mechanisms in HT1080 or NCI-H460 cells .

Q. How do tissue-specific microenvironments influence this compound sensitivity in pre-B ALL cells?

Bone marrow (BM)-derived pre-B ALL cells show higher this compound sensitivity than peripheral blood (PB) or spleen (SP) cells due to IGF-1/PI3K/AKT activation in BM niches. Test this by culturing cells with IGF-1 (10 ng/mL), which rescues apoptosis in this compound-treated samples, and monitor IRS1/AKT phosphorylation via Western blot .

Q. What methodologies are recommended to study this compound’s multi-kinase inhibition profile?

Employ kinase inhibitor libraries (355+ compounds) for competitive binding assays and docking simulations to identify high-affinity targets like SRC and GCN2 . Combine with RNA-seq to track downstream pathway alterations (e.g., ROR1/Wnt, EMT) in endometrial cancer models . Validate findings using isogenic cell lines with CRISPR-edited kinases.

Q. Methodological Considerations

Q. How should researchers optimize this compound dosing in in vitro vs. in vivo studies?

In vitro: Start with 0.1–3 µM for 24–48 hours, monitoring apoptosis (Annexin V) and cycle arrest (PI staining) . In vivo: Use 10–50 mg/kg/day orally in PDX mice, adjusting based on tumor volume and toxicity markers (e.g., liver enzymes) . For stress adaptation studies, pair with histidinol (1–2 mM) to enhance GCN2 inhibition .

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous responses across primary samples?

Apply mixed-effects models to account for inter-patient variability in primary pre-B ALL data. Use Bonferroni correction for multiple comparisons (e.g., apoptosis rates in Ph- vs. Ph+ subtypes) . Report results as mean ± SEM from ≥3 independent replicates .

Q. How can conflicting data on this compound’s ROS modulation be reconciled?

this compound suppresses ROS in neutrophils via c-Abl inhibition but may increase oxidative stress in leukemia cells due to mitochondrial dysfunction. Address this by measuring dihydroethidium fluorescence (ROS levels) and correlating with apoptosis in cell-type-specific contexts . Use NAC (N-acetylcysteine) as a ROS scavenger control .

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257628-77-5
Record name Olverembatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HQP1351
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLVEREMBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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